molecular formula C6H12O3 B2999832 3-Ethoxy-2-methylpropanoic acid CAS No. 19758-27-1

3-Ethoxy-2-methylpropanoic acid

Cat. No.: B2999832
CAS No.: 19758-27-1
M. Wt: 132.159
InChI Key: ZBIAIQCCZGYWSP-UHFFFAOYSA-N
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Description

Contextualization within Carboxylic Acid Structural Classes

3-Ethoxy-2-methylpropanoic acid belongs to the broad class of carboxylic acids , which are organic compounds containing a carboxyl group (-COOH). More specifically, it can be categorized as an ether carboxylic acid , a class of compounds that possess both a carboxyl group and an ether linkage (-O-) within their structure. The presence of the ether functional group can influence the molecule's polarity, solubility, and chemical reactivity.

Structurally, the ether in this compound is an unsymmetrical ether , as the oxygen atom is bonded to two different alkyl groups: an ethyl group and a methyl-substituted propyl group. The general formula for such ethers is R-O-R'. This contrasts with symmetrical ethers where the two alkyl groups are identical.

The compound is a derivative of propanoic acid , with a methyl group at the C2 position, making it an α-substituted propanoic acid. This substitution creates a chiral center at the C2 carbon, meaning that this compound can exist as two different stereoisomers (enantiomers).

Importance of α-Substituted Propanoic Acid Motifs in Chemical Research

The α-substituted propanoic acid motif is a highly significant structural unit in the field of chemical research, particularly in medicinal chemistry and materials science. These structures are integral components of numerous biologically active compounds and serve as crucial intermediates in the synthesis of complex organic molecules. ontosight.ai

A prominent example of the importance of this motif is found in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Many of these drugs, such as ibuprofen (B1674241) and naproxen, are α-aryl substituted propanoic acids. The specific stereochemistry at the α-carbon is often critical for their pharmacological activity.

Furthermore, α-substituted propanoic acids are valuable chiral building blocks . Their functional handles (the carboxylic acid and the substituent at the alpha position) allow for a variety of chemical transformations, enabling the construction of more complex, stereochemically defined molecules. Their utility as versatile scaffolds makes them important targets for the development of new synthetic methodologies in organic chemistry. cymitquimica.com

Interactive Data Table for this compound

PropertyValueReference
IUPAC Name This compound sigmaaldrich.com
CAS Number 19758-27-1 sigmaaldrich.com
Molecular Formula C6H12O3 bldpharm.com
Molecular Weight 132.16 g/mol sigmaaldrich.combldpharm.com
Physical Form Liquid sigmaaldrich.com
InChI Key ZBIAIQCCZGYWSP-UHFFFAOYSA-N sigmaaldrich.com

Properties

IUPAC Name

3-ethoxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAIQCCZGYWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19758-27-1
Record name 3-ethoxy-2-methylpropanoic acid
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Synthetic Methodologies for 3 Ethoxy 2 Methylpropanoic Acid and Analogues

Classical Organic Synthesis Approaches

Classical methods in organic synthesis provide a foundational framework for the construction of molecules like 3-ethoxy-2-methylpropanoic acid. These approaches often involve sequential reactions, including esterification, alkylation, and redox transformations, to build the target structure from simpler, readily available starting materials.

Esterification Reactions in Formation Pathways

Esterification is a fundamental reaction in organic synthesis that can be employed in the formation of this compound, typically by creating an ester precursor which is then hydrolyzed. A plausible route involves the esterification of a suitable hydroxy acid precursor. For instance, the Fischer esterification of 2-methyl-3-hydroxypropanoic acid with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 2-methyl-3-hydroxypropanoate. This intermediate could then be subjected to etherification followed by hydrolysis.

Another relevant method is the Steglich esterification, which allows for the formation of esters under mild conditions using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is particularly useful for sensitive substrates.

Reaction Reactants Reagents/Catalyst Product
Fischer Esterification2-methyl-3-hydroxypropanoic acid, EthanolH₂SO₄ (catalytic)Ethyl 2-methyl-3-hydroxypropanoate
Steglich EsterificationCarboxylic Acid, AlcoholDCC, DMAPEster

Alkylation and Substitution Reactions in Chain Elongation

Alkylation and substitution reactions are key to building the carbon framework and introducing the ethoxy group. The Williamson ether synthesis is a prominent example of a substitution reaction that can be adapted for the synthesis of this compound. byjus.commasterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com

A feasible synthetic sequence would start with ethyl 2-methyl-3-hydroxypropanoate. This alcohol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. Subsequent reaction with an ethyl halide, like ethyl bromide, would yield ethyl 3-ethoxy-2-methylpropanoate via an SN2 mechanism. byjus.commasterorganicchemistry.comyoutube.com The final step would be the hydrolysis of the ester to the desired carboxylic acid.

A similar Williamson ether synthesis has been reported for the synthesis of ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate, where a phenoxide is reacted with ethyl bromoisobutyrate. chemicalbook.com

Step Reactant Reagents Intermediate/Product
1. Alkoxide FormationEthyl 2-methyl-3-hydroxypropanoateSodium Hydride (NaH)Sodium salt of ethyl 2-methyl-3-hydroxypropanoate
2. EtherificationSodium salt of ethyl 2-methyl-3-hydroxypropanoateEthyl BromideEthyl 3-ethoxy-2-methylpropanoate
3. HydrolysisEthyl 3-ethoxy-2-methylpropanoateNaOH, then H₃O⁺This compound

Oxidation and Reduction Transformations of Precursors

Oxidation and reduction reactions are crucial for manipulating the oxidation state of functional groups during a synthesis. To obtain this compound, a potential precursor is the corresponding primary alcohol, 3-ethoxy-2-methylpropan-1-ol. nih.gov The oxidation of this alcohol would yield the target carboxylic acid.

Various oxidizing agents can be employed for this transformation. A common and effective method is the use of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). Alternatively, milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) could be used to first oxidize the primary alcohol to an aldehyde, which would then be further oxidized to the carboxylic acid. The oxidation of 2,2-disubstituted propane-1,3-diols to 2,2-disubstituted 3-hydroxypropanoic acids has been demonstrated using hydrogen peroxide with a sodium tungstate (B81510) catalyst. orgsyn.org A similar approach could potentially be adapted for the oxidation of 3-ethoxy-2-methylpropan-1-ol.

Precursor Oxidizing Agent Product
3-Ethoxy-2-methylpropan-1-olJones Reagent (CrO₃, H₂SO₄, acetone)This compound
3-Ethoxy-2-methylpropan-1-ol1. PCC/PDC; 2. Tollen's Reagent or KMnO₄This compound
2,2-disubstituted propane-1,3-diolsH₂O₂, Sodium Tungstate2,2-disubstituted 3-hydroxypropanoic acids

Advanced Synthetic Strategies

More advanced synthetic methods offer alternative and often more efficient pathways to this compound and its analogues. These strategies can provide better control over stereochemistry and may involve fewer reaction steps.

Utilization of Malonic Acid Derivatives

The malonic ester synthesis is a powerful and versatile method for preparing carboxylic acids. masterorganicchemistry.compearson.com This reaction involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and decarboxylation. masterorganicchemistry.comorgsyn.org

To synthesize this compound using this approach, diethyl 2-methylmalonate would be the starting material. Deprotonation with a base like sodium ethoxide would generate a nucleophilic enolate. This enolate would then react with an electrophile such as chloromethyl ethyl ether in an SN2 reaction to introduce the ethoxymethyl group. The resulting dialkylated malonic ester, upon acidic hydrolysis and heating, would undergo decarboxylation to yield the final product, this compound.

The synthesis of 2-ethyl-3-methylsuccinic acids has been achieved through a stereospecific malonic ester alkylation, demonstrating the utility of this method for creating substituted carboxylic acids. researchgate.net

Step Reactant Reagents Intermediate/Product
1. Enolate FormationDiethyl 2-methylmalonateSodium Ethoxide (NaOEt)Enolate of diethyl 2-methylmalonate
2. AlkylationEnolate of diethyl 2-methylmalonateChloromethyl ethyl etherDiethyl 2-(ethoxymethyl)-2-methylmalonate
3. Hydrolysis & DecarboxylationDiethyl 2-(ethoxymethyl)-2-methylmalonateH₃O⁺, heatThis compound

Acylation Reactions Involving Enol Ethers

Acylation reactions involving enol ethers provide another sophisticated route to precursors of this compound. A notable example is the synthesis of ethyl 3,3-diethoxypropanoate, an analogue that demonstrates the principles of this approach. orgsyn.org

In a similar fashion, one could envision a synthesis starting with the acylation of 1-ethoxypropene. The reaction of 1-ethoxypropene with an acylating agent like ethyl chloroformate in the presence of a Lewis acid could potentially form an intermediate that, after appropriate workup and transformation, leads to the desired this compound structure. A detailed procedure in Organic Syntheses describes the acylation of ethyl vinyl ether with trichloroacetyl chloride, which after subsequent reaction with ethanol and potassium carbonate, yields ethyl 3,3-diethoxypropanoate. orgsyn.org This highlights the feasibility of acylating enol ethers to generate valuable propanoate derivatives.

Reactant 1 (Enol Ether) Reactant 2 (Acylating Agent) Key Intermediate Final Product Analogue
Ethyl vinyl etherTrichloroacetyl chloride1,1,1-Trichloro-4-ethoxy-3-buten-2-oneEthyl 3,3-diethoxypropanoate

Haloform Reactions in Carboxylic Acid Generationwikipedia.org

The haloform reaction is a well-established method for converting methyl ketones into carboxylic acids. iitk.ac.inmasterorganicchemistry.com This reaction proceeds by the exhaustive halogenation of a methyl ketone in the presence of a base. wikipedia.org The mechanism involves the formation of a trihalomethyl ketone, which is then cleaved by a hydroxide (B78521) ion to yield a carboxylate and a haloform (chloroform, bromoform, or iodoform). jove.comjove.com Subsequent acidification of the carboxylate produces the desired carboxylic acid. jove.com

While this reaction is broadly applicable to methyl ketones, its direct application to the synthesis of this compound would require a suitable methyl ketone precursor, namely 4-ethoxy-3-methylbutan-2-one. The haloform reaction would then convert the acetyl group into a carboxylic acid. The substrates for the haloform reaction are generally limited to methyl ketones and secondary alcohols that can be oxidized to methyl ketones. wikipedia.org

A related procedure involves the acylation of an enol ether followed by a haloform reaction. For example, ethyl 3,3-diethoxypropanoate has been synthesized from the acylation of an enol ether followed by a haloform reaction of the resulting trichloro ketone. orgsyn.org

Catalytic Processes in Chemical Synthesis

Catalytic methods offer efficient and selective routes to complex molecules like this compound. These processes can be broadly categorized into acid-catalyzed methodologies, asymmetric catalysis with metal complexes, and biocatalysis.

Acid-Catalyzed Methodologiesvulcanchem.comgoogle.com

Acid catalysis is frequently employed in the synthesis of carboxylic acids and their derivatives. One common approach is the acid-catalyzed esterification of a carboxylic acid with an alcohol to produce an ester. vulcanchem.com For instance, 3-(4-ethoxyphenyl)-2-methylpropanoic acid can be reacted with ethanol under acidic conditions to yield its corresponding ethyl ester. vulcanchem.com While not a direct synthesis of the acid, this demonstrates the utility of acid catalysis in manipulating related functional groups.

A more direct approach involves the acid-catalyzed addition of an alcohol to an α,β-unsaturated ester. The synthesis of this compound could potentially be achieved through the Michael addition of ethanol to methyl 2-methylpropenoate, followed by hydrolysis of the resulting ester.

Asymmetric Catalysis with Metal Complexes (e.g., Iridium-Spirobenzylamine-Phosphine Complexes)semanticscholar.org

The synthesis of chiral carboxylic acids is of significant interest, and asymmetric catalysis provides a powerful tool for achieving high enantioselectivity. nih.gov Iridium complexes featuring chiral spiro-phosphine-benzylamine ligands have demonstrated exceptional activity and enantioselectivity in the hydrogenation of various unsaturated carboxylic acids. nih.gov These catalysts are effective for a range of substrates, including α,β-disubstituted acrylic acids. nih.gov

The general approach involves the asymmetric hydrogenation of an unsaturated precursor. For the synthesis of chiral this compound, a suitable precursor would be (E)- or (Z)-3-ethoxy-2-methylpropenoic acid. The iridium catalyst, with its chiral ligand, would facilitate the enantioselective addition of hydrogen across the double bond to produce the desired enantiomer of the target molecule. These iridium-catalyzed reactions often proceed with high turnover numbers and excellent enantioselectivities (typically >95% ee) under mild conditions. nih.gov

A study on neutral iridium catalysts with chiral spiro phosphine-carboxy ligands (SpiroCAP) has shown high enantioselectivity (up to 99.4% ee) in the asymmetric hydrogenation of various unsaturated carboxylic acids. semanticscholar.orgresearchgate.net This highlights the potential for developing highly effective iridium-based catalytic systems for the synthesis of chiral propanoic acid derivatives. The combination of chiral Cpx-Iridium(III) catalysts and chiral carboxylic acids has also been explored for enantioselective C-H amidations, demonstrating the versatility of these catalytic systems. snnu.edu.cnnih.gov

Biocatalysis and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high stereoselectivity under mild conditions.

Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. In the context of this compound, a racemic mixture of the acid could be subjected to stereoselective esterification using a lipase. Lipases are known to selectively catalyze the esterification of one enantiomer, leaving the other unreacted. unimi.it

For example, lipases from Rhizopus oryzae and Pseudomonas cepacia have been used for the enantioselective esterification of racemic 3-benzothio-2-methylpropanoic acid, where only the (R)-enantiomer is esterified, allowing for the isolation of the (S)-acid. unimi.it A similar strategy could be applied to a racemic mixture of this compound, where the choice of enzyme would determine which enantiomer is esterified. The unreacted acid and the newly formed ester can then be separated. google.com

Table 1: Examples of Stereoselective Enzymatic Esterification

Enzyme Source Substrate Outcome Reference
Rhizopus oryzae, Pseudomonas cepacia Racemic 3-benzothio-2-methylpropanoic acid Selective esterification of (R)-enantiomer unimi.it
Candida antarctica lipase Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid ester Selective cleavage of the ester google.com
Microbial Oxidation in Chiral Synthesisunimi.it

Microbial oxidation presents another biocatalytic route to chiral carboxylic acids. This approach involves using whole microbial cells or isolated enzymes to perform selective oxidation reactions. For instance, the microbial oxidation of 2-methyl-1,3-propanediol (B1210203) has been shown to produce (R)-3-hydroxy-2-methylpropanoic acid with high yield and enantioselectivity. unimi.it

In the context of this compound, a potential strategy would involve the microbial oxidation of a suitable precursor, such as 3-ethoxy-2-methylpropan-1-ol or 3-ethoxy-2-methylpropanal. The appropriate microorganism or enzyme would selectively oxidize the alcohol or aldehyde functionality to a carboxylic acid, yielding the desired enantiomer of this compound. Ene reductases, such as those from the Old Yellow Enzyme (OYE) family, have been used in the asymmetric reduction of α,β-unsaturated compounds, which can be precursors to chiral carboxylic acids. wiley-vch.deresearchgate.net For example, the OYE3-catalyzed reduction of (E)-2-ethoxy-3-(p-methoxyphenyl)prop-2-ene-1-al to (S)-2-ethoxy-3-(p-methoxyphenyl)propion-1-aldehyde is a step towards a related chiral aldehyde that could be further oxidized to the carboxylic acid. wiley-vch.de

Nitrilase-Mediated Resolution of Racemates

The use of nitrilase enzymes presents a powerful and environmentally benign approach for the synthesis of chiral carboxylic acids, including analogues of this compound. nih.govbohrium.com Nitrilases (E.C. 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia, often with high enantioselectivity. bohrium.comnih.gov This direct, one-step conversion offers a significant advantage over traditional chemical methods which may require harsh reaction conditions and generate substantial waste. nih.govscispace.com

The process of nitrilase-mediated resolution involves the enantioselective hydrolysis of a racemic nitrile. In this kinetic resolution, one enantiomer of the nitrile is preferentially hydrolyzed by the nitrilase to the corresponding chiral carboxylic acid, leaving the unreacted nitrile enantiomer. This allows for the separation of the two enantiomers. The success of this method hinges on the high enantioselectivity and catalytic activity of the chosen nitrilase. nih.gov

A variety of microorganisms are known to produce nitrilases with diverse substrate specificities and enantioselectivities. bohrium.comscispace.com For instance, nitrilases from organisms such as Arabis alpina, Gordonia terrae, and various species of Nocardia, Rhodococcus, and Pseudomonas have been successfully employed in the synthesis of valuable chiral acids. nih.govnih.govnih.gov The enantioselectivity of these enzymes is a key factor, with high E values (enantiomeric ratio) being desirable for efficient resolution. For example, a nitrilase from Arabis alpina was engineered to exhibit an E value greater than 300 for the hydrolysis of isobutylsuccinonitrile, a precursor to a key pharmaceutical intermediate. nih.gov

The general scheme for nitrilase-mediated resolution can be represented as follows:

Racemic-R-CN + H₂O --(Nitrilase)--> (S)-R-COOH + (R)-R-CN

This reaction results in a mixture of the desired carboxylic acid enantiomer and the unreacted nitrile enantiomer, which can then be separated. The efficiency of the resolution is determined by the enzyme's enantioselectivity.

Table 1: Examples of Nitrilase-Mediated Synthesis of Chiral Acids

Nitrilase SourceSubstrateProductKey Findings
Arabis alpina (engineered)Isobutylsuccinonitrile(S)-3-cyano-5-methylhexanoic acidHigh catalytic activity and excellent enantioselectivity (E > 300) at high substrate concentrations. nih.gov
Gordonia terrae MTCC81393-cyanopyridineNicotinic acidHigh productivity achieved in a fed-batch reaction. nih.gov
Nocardia globerula NHB-24-cyanopyridineIsonicotinic acidThe enzyme showed significant activity for the hydrolysis of 4-cyanopyridine. nih.gov
Pseudomonas sp.Methyl ester of 3-acetylthio-2-methylpropanoic acid(S)-3-acetylthio-2-methylpropanoic acidHigh yield (49%) and excellent enantiomeric excess (>99.0%) were achieved. unimi.it

Industrial Production Considerations for Analogues

The industrial-scale production of this compound analogues, particularly chiral propanoic acids, requires careful consideration of several factors to ensure an efficient, cost-effective, and sustainable process. colab.ws While traditional chemical synthesis routes exist, biocatalytic methods, such as those employing nitrilases, are gaining increasing attention due to their potential for high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnumberanalytics.com

Key considerations for the industrial production of substituted propanoic acid analogues include:

Catalyst Selection and Optimization: The choice between a chemical catalyst and a biocatalyst is fundamental. For biocatalytic processes, the selection of a robust enzyme with high activity, selectivity, and stability under process conditions is critical. numberanalytics.com Protein engineering and immobilization techniques can be employed to enhance enzyme performance and facilitate reuse, thereby reducing costs. numberanalytics.comresearchgate.net

Reaction Conditions: Optimizing reaction parameters such as temperature, pH, substrate concentration, and solvent is crucial for maximizing yield and productivity. numberanalytics.com For instance, in nitrilase-mediated reactions, high substrate concentrations can sometimes lead to enzyme inhibition, necessitating strategies like fed-batch reactions to maintain optimal performance. nih.gov

Scale-Up Challenges: Translating a laboratory-scale synthesis to an industrial process presents significant challenges. researchgate.netmdpi.com Issues such as mass and heat transfer, mixing efficiency, and maintaining consistent process performance at a larger scale must be addressed. numberanalytics.comresearchgate.net The design of the reactor, whether a stirred tank or a packed bed reactor for immobilized enzymes, plays a vital role in successful scale-up. numberanalytics.com

Table 2: Comparison of Synthetic Approaches for Propanoic Acid Analogues

FeatureChemical SynthesisBiocatalytic Synthesis (e.g., Nitrilase)
Selectivity Can be challenging to achieve high chemo-, regio-, and enantioselectivity.Often exhibits high selectivity, especially enantioselectivity. bohrium.com
Reaction Conditions Frequently requires harsh conditions (high temperature, pressure, extreme pH). mdpi.comTypically operates under mild conditions (physiological temperature and pH). nih.gov
Environmental Impact May generate significant amounts of hazardous waste. frontiersin.orgGenerally considered a "greener" alternative with less waste. bohrium.com
Catalyst Often based on heavy metals or require complex ligands.Utilizes renewable enzymes. numberanalytics.com
Scale-Up Well-established methodologies, but can have safety and handling concerns. researchgate.netCan present challenges in maintaining enzyme activity and stability at large scale. numberanalytics.comresearchgate.net

Stereochemical Aspects of 3 Ethoxy 2 Methylpropanoic Acid and Chiral Analogues

Enantioselective Synthesis Techniques.libretexts.org

The preparation of enantiomerically pure forms of 3-ethoxy-2-methylpropanoic acid and related chiral α-substituted propanoic acids is of significant interest. Enantioselective synthesis techniques are employed to produce a single enantiomer, avoiding the need for resolving a racemic mixture.

Asymmetric Hydrogenation of Alpha-Substituted Acrylic Acids.libretexts.org

Asymmetric hydrogenation of α-substituted acrylic acids is a powerful and atom-efficient method for synthesizing chiral α-substituted propanoic acids. acs.org This technique utilizes chiral catalysts to stereoselectively add hydrogen across the double bond of a prochiral acrylic acid derivative.

Transition metal complexes, particularly those of ruthenium and rhodium with chiral ligands, have proven to be highly effective for this transformation. acs.org For instance, ruthenium complexes with chiral phosphino-oxazoline ligands have been used to catalyze the asymmetric hydrogenation of various α-substituted acrylic acids, yielding the corresponding chiral propanoic acids in high yields (up to 99%) and with excellent enantiomeric excess (up to 99.9% ee). acs.orgnih.govbohrium.com More recently, nickel-catalyzed asymmetric hydrogenation has emerged as an efficient method using more earth-abundant metals, also achieving high enantiomeric excess (up to 99.4% ee). nih.gov

The general scheme for this reaction involves the coordination of the acrylic acid to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen. The choice of catalyst, ligand, solvent, and reaction conditions (e.g., hydrogen pressure, temperature) are all critical factors that influence the enantioselectivity of the reaction. researchgate.net

Table 1: Examples of Asymmetric Hydrogenation of α-Substituted Acrylic Acids

Catalyst SystemSubstrateProduct Enantiomeric Excess (ee)Reference
RuPHOX–RuVarious α-substituted acrylic acidsUp to 99.9% acs.orgnih.gov
Chiral P,N-Ir complexesα-substituted acrylic acidsHigh acs.org
Nickel-based catalystα-substituted acrylic acidsUp to 99.4% nih.gov

Optical Resolution of Racemic Mixtures.researchgate.net

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), optical resolution is necessary to separate the individual enantiomers. pharmaguideline.com Since enantiomers have identical physical properties such as boiling point and solubility, they cannot be separated by conventional techniques like distillation or crystallization. libretexts.org

Diastereomeric Salt Formation for Chiral Separation.researchgate.net

A common and effective method for resolving racemic carboxylic acids like this compound is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). libretexts.orglibretexts.org

The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treating the separated salts with a strong acid to displace the chiral base. libretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)-1-phenylethylamine. libretexts.orglibretexts.orgscielo.org.za The efficiency of the resolution depends on the choice of the resolving agent and the solvent system, which can significantly influence the solubility difference between the diastereomeric salts. unchainedlabs.com

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeReference
BrucineAlkaloid Base libretexts.org
StrychnineAlkaloid Base libretexts.org
QuinineAlkaloid Base scielo.org.za
(R)-1-PhenylethylamineSynthetic Amine libretexts.org
L-(+)-2-aminobutanolAmino Alcohol justia.com
(+)-DehydroabietylamineDiterpene Amine google.com

Determination of Enantiomeric Purity.scielo.org.za

After performing an enantioselective synthesis or an optical resolution, it is crucial to determine the enantiomeric purity of the product. Enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of how much one enantiomer is present in excess of the other.

Several analytical techniques can be used to determine enantiomeric purity:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used methods. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation on the chromatogram. The relative peak areas correspond to the ratio of the enantiomers.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate volatile enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form diastereomers. evitachem.com These diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer. Chiral shift reagents can also be used to induce chemical shift differences between enantiomers in the NMR spectrum. thieme-connect.de

Polarimetry: This technique measures the optical rotation of a sample. While it can confirm the presence of a single enantiomer, it is generally not as accurate for determining the precise enantiomeric ratio compared to chromatographic or NMR methods, as the specific rotation can be influenced by impurities. ethernet.edu.et

Influence of Stereochemistry on Molecular Recognition and Interactions.nih.gov

The three-dimensional arrangement of atoms in a chiral molecule, its stereochemistry, plays a fundamental role in how it interacts with other chiral molecules, such as proteins, enzymes, and receptors in biological systems. acs.org This is often described by the "three-point attachment model," where a chiral molecule must interact with a binding site at three specific points to achieve a good fit.

The (R)- and (S)-enantiomers of this compound will have different spatial arrangements of their functional groups (carboxyl, ethoxy, and methyl groups). Consequently, they will interact differently with chiral environments. For example, in the context of drug development, one enantiomer may bind effectively to a target receptor and elicit a desired therapeutic effect, while the other enantiomer may be inactive or even cause undesirable side effects. ntu.edu.sg

The study of these interactions is crucial for understanding the biological activity of chiral molecules. Techniques like X-ray crystallography of co-crystals containing the chiral molecule and a binding partner can provide detailed insights into the specific intermolecular forces (e.g., hydrogen bonding, van der Waals forces) that govern molecular recognition. nih.gov The thermodynamics of these interactions, including enthalpy and entropy changes upon binding, can be studied using techniques like isothermal titration calorimetry to quantify the binding affinity and understand the driving forces behind chiral recognition. acs.org The differential interaction of enantiomers with chiral selectors, such as cyclodextrins, is the basis for their separation in chiral chromatography and provides a model for understanding molecular recognition. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 2 Methylpropanoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is the primary site of reactivity in 3-ethoxy-2-methylpropanoic acid, characterized by its acidic proton and electrophilic carbonyl carbon. jove.com This functional group readily undergoes deprotonation in the presence of a base to form a carboxylate salt. wikipedia.org The reactivity of the carbonyl carbon is central to a class of reactions known as nucleophilic acyl substitutions.

Nucleophilic acyl substitution is a hallmark reaction of carboxylic acid derivatives. jove.com For carboxylic acids like this compound, direct substitution is often challenging because the hydroxyl group is a poor leaving group. Therefore, the reaction typically requires activation of the carbonyl group. In the presence of a strong acid, the carbonyl oxygen can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile. jove.com This leads to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule, a good leaving group, and deprotonation yields the substitution product. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to more reactive derivatives, such as acyl chlorides or acid anhydrides, which possess better leaving groups. wikipedia.orgbritannica.com For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus halide can convert the carboxylic acid to the corresponding acyl chloride. britannica.com This acyl chloride is highly reactive towards nucleophiles, readily undergoing substitution.

Esterification is a common and important reaction of carboxylic acids. numberanalytics.com The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a primary method for synthesizing esters. wikipedia.orgnumberanalytics.com The mechanism for the Fischer esterification of this compound is a classic example of nucleophilic acyl substitution under acidic conditions. masterorganicchemistry.com

The key steps are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack: An alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. numberanalytics.com

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, reforming the carbonyl double bond. masterorganicchemistry.comnumberanalytics.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. numberanalytics.com

The Fischer esterification is an equilibrium process. wikipedia.org To drive the reaction towards the ester product, an excess of the alcohol reactant is often used, or water is removed as it is formed. masterorganicchemistry.com

Hydrogen bonding plays a significant role in the physical properties and reactivity of carboxylic acids. In the solid state and in non-polar solvents, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This dimerization can reduce the accessibility of the carbonyl carbon to nucleophiles, thereby affecting reactivity.

Furthermore, hydrogen bonding can influence conformational preferences. While the cis (or Z) conformation of the carboxylic acid group is generally preferred (the Z-effect), hydrogen bonding to other molecules, such as anions, can reverse this preference to the trans conformation. bohrium.com This "supramolecular stereoelectronic effect" can alter the reactivity of the carboxylic acid by changing the orientation of the functional group. bohrium.com Hydrogen bonding can also weaken the α-C–H bond by increasing the electron-donating ability of the oxygen lone pair, potentially influencing reactions at the α-position. rsc.org

Ether Linkage Reactivity

The ether linkage (C-O-C) in this compound is generally a stable and unreactive functional group under many conditions. nih.gov Ethers are less reactive than functional groups like alcohols or carboxylic acids. nih.gov However, under harsh acidic conditions, particularly with strong acids like HI or HBr, the ether linkage can be cleaved. This cleavage typically proceeds via a nucleophilic substitution mechanism where the ether oxygen is first protonated, making it a better leaving group. A nucleophile (e.g., I⁻ or Br⁻) then attacks one of the adjacent carbon atoms.

In the context of this compound, cleavage could theoretically occur at either the ethyl-oxygen bond or the propanoic-oxygen bond. The specific site of cleavage would depend on the reaction conditions and the nature of the nucleophile, following either an SN1 or SN2 pathway. Ether linkages are also known to have poorer UV resistance, which can be a consideration in applications involving exposure to sunlight. paint.org

Recent research has also demonstrated that ethers can be converted to higher carboxylic acids under specific catalytic conditions involving an iridium catalyst, carbon dioxide, and hydrogen. nih.gov This process involves the conversion of the ether to an olefin, which is then transformed into an alkyl iodide and subsequently carbonylated. nih.gov

Reactivity of the Methyl Group at the α-Position

The α-carbon of a carboxylic acid is the carbon atom adjacent to the carboxyl group. The protons attached to this carbon, known as α-hydrogens, exhibit some reactivity due to the electron-withdrawing nature of the adjacent carbonyl group. wikipedia.org This allows for reactions such as α-halogenation.

The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids. britannica.com This reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of a phosphorus trihalide (e.g., PBr₃). britannica.commsu.edu The reaction proceeds through the formation of an acyl halide intermediate, which more readily enolizes than the carboxylic acid itself. msu.edu The enol form then reacts with the halogen to introduce a halogen atom at the α-position. The resulting α-halo acyl halide is then hydrolyzed to the α-halo carboxylic acid. britannica.com

The presence of the α-methyl group in this compound means there is only one α-hydrogen available for substitution. Therefore, halogenation would occur at this position. The α-methyl group itself is generally unreactive under these conditions.

Stereoelectronic Effects and Steric Hindrance on Reaction Pathways

The reactivity of this compound is also influenced by stereoelectronic effects and steric hindrance. Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the stereochemistry of a reaction.

In reactions involving the carbonyl group, the approach of a nucleophile can be influenced by the substituents on the α-carbon. The methyl group and the ethoxypropyl group can create steric hindrance, potentially slowing down the rate of nucleophilic attack compared to a less substituted carboxylic acid.

Stereoelectronic factors are also critical in rearrangement reactions. For example, in cationic rearrangements that might occur under certain conditions, the migratory aptitude of different groups is well-established (e.g., 3º-alkyl > 2º-alkyl > 1º-alkyl > methyl). msu.edu Furthermore, an anti-periplanar orientation between the migrating group and the leaving group is generally favored. msu.edu

The presence of the oxygen atom in the ether linkage can also exert stereoelectronic control. The lone pairs on the oxygen can stabilize adjacent carbocations through resonance, a powerful effect that can direct reaction pathways. rsc.org This stabilization is a key factor in the reactivity of ethers and can influence the outcome of reactions where cationic intermediates are formed. The α-methyl group is also of interest as α-methyl substituted carboxylic acids are of pharmaceutical importance. acs.org

Regioselectivity and Stereoselectivity in Reaction Outcomes

The regioselectivity and stereoselectivity of reactions involving this compound are crucial for its application in targeted synthesis. These aspects determine the formation of specific isomers and the spatial arrangement of atoms in the reaction products, which is of high interest in fields such as pharmaceutical development and materials science.

Research into the reactivity of analogous compounds, such as derivatives of 3-hydroxy-2-methylpropanoic acid, has highlighted the importance of directing groups and catalysts in controlling reaction outcomes. For instance, in the context of producing chiral building blocks, ene reductases from the 'old yellow enzyme' family have been utilized for the asymmetric bioreduction of related unsaturated esters. The enzymatic reduction of methyl 2-(hydroxymethyl)acrylate and its O-protected derivatives, including O-benzyl and O-allyl ethers, consistently yields the (R)-configured product with high enantiomeric excess (up to >99% ee). researchgate.net This suggests that enzymatic approaches could be a viable strategy for achieving high stereoselectivity in reactions involving the this compound scaffold.

The variation of protective groups on the hydroxyl function of similar molecules has been shown to have a significant impact on reaction rates, although the influence on stereoselectivity can be minimal in some biocatalytic systems. researchgate.net This indicates that for this compound, the ethoxy group itself may play a role in the kinetics of stereoselective transformations.

In non-biocatalytic systems, the stereoselective synthesis of related 3-alkoxy-2-propenyl glycolate (B3277807) esters has been achieved, which then undergo Ireland-Claisen rearrangement and ring-closing metathesis to form medium-ring ethers with controlled cis/trans stereochemistry. elsevierpure.com This demonstrates that traditional organic synthesis methods can also be finely tuned to control the stereochemical outcome of molecules with a similar substitution pattern to this compound.

While direct studies on the regioselectivity of this compound are not extensively documented in publicly available literature, general principles of organic reactions can be applied. For example, in reactions such as Friedel-Crafts acylation, the electronic nature of substituents on aromatic rings dictates the position of electrophilic attack. mdpi.com In the case of this compound, if it were used to modify an aromatic substrate, the regiochemical outcome would depend on the directing effects of the substituents on the aromatic ring.

The following table summarizes findings on the stereoselective synthesis of compounds analogous to this compound, which can provide insights into potential reaction outcomes for the target molecule.

PrecursorReaction TypeCatalyst/ReagentProduct ConfigurationEnantiomeric Excess (ee)
Methyl 2-(hydroxymethyl)acrylateAsymmetric BioreductionEne Reductase(R)>99%
O-Allyl-2-(hydroxymethyl)acrylateAsymmetric BioreductionEne Reductase(R)>99%
O-Benzyl-2-(hydroxymethyl)acrylateAsymmetric BioreductionEne Reductase(R)>99%
O-TBDMS-2-(hydroxymethyl)acrylateAsymmetric BioreductionEne Reductase(R)>99%

Table 1: Stereoselective bioreduction of precursors analogous to this compound derivatives. researchgate.net

Further mechanistic investigations into the reactions of this compound are necessary to fully elucidate the factors governing its regioselectivity and stereoselectivity. Such studies would enable more precise control over the synthesis of complex molecules derived from this versatile building block.

Derivatives and Analogues of 3 Ethoxy 2 Methylpropanoic Acid in Academic Research

Structural Modifications and their Synthetic Pathways

The chemical tractability of the 3-ethoxy-2-methylpropanoic acid structure allows for a wide range of modifications. These alterations are crucial for fine-tuning the molecule's properties for specific applications.

Ether Moiety Modifications (e.g., Methoxy (B1213986), Phenoxy, Fluoroethoxy Analogues)

Modifications of the ether linkage in 3-alkoxy-2-methylpropanoic acids are a common strategy to alter the compound's polarity, lipophilicity, and metabolic stability. The synthesis of these analogues often involves the alkylation of a hydroxy precursor or the reaction of an aldehyde with an appropriate alcohol at a late stage.

A general route to α-alkoxy carboxylic acids involves a Wittig reaction with an aldehyde to form a vinyl ether, followed by acetal (B89532) formation, reaction with trimethylsilyl (B98337) cyanide, and subsequent hydrolysis. This versatile sequence allows for the introduction of various alkoxy groups by selecting the corresponding alcohol during the acetal formation step. Current time information in Bangalore, IN.

Methoxy and Phenoxy Analogues: The replacement of the ethoxy group with a methoxy or a phenoxy group can significantly impact the molecule's interaction with biological targets. For instance, 2-(4-methoxyphenoxy)-2-methylpropanoic acid is a known building block in the synthesis of pharmaceuticals and other specialty chemicals. rug.nl Similarly, fluorinated phenoxy analogues, such as 2-(4-fluoro-2-methoxyphenoxy)-2-methylpropanoic acid, have been synthesized, highlighting the accessibility of diverse aromatic ether analogues. researchgate.net

Fluoroethoxy Analogues: The introduction of fluorine into the alkoxy group is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. While direct synthesis of 3-(fluoroethoxy)-2-methylpropanoic acid is not widely documented in the provided context, the incorporation of fluoroethoxy moieties into more complex molecules is prevalent. For example, compounds containing a 2-(fluoroethoxy)methyl)phenyl)methoxy group have been developed for applications in positron emission tomography (PET) imaging. tandfonline.com The synthesis of such complex molecules often involves multi-step sequences where the fluoroethoxy group is introduced via alkylation of a hydroxyl group with a fluoroethyl halide or tosylate.

Table 1: Examples of Ether Moiety Modifications

Compound Name Modification Reference
2-(4-Methoxyphenoxy)-2-methylpropanoic acid Methoxy, Phenoxy rug.nl
2-(4-Fluoro-2-methoxyphenoxy)-2-methylpropanoic acid Fluoro, Methoxy, Phenoxy researchgate.net
2-tert-butyl-4-chloro-5-[[4-(2-(18F)fluoranylethoxymethyl)phenyl]methoxy]pyridazin-3-one Fluoroethoxy tandfonline.com

Variations at the α-Methyl Position

The substituent at the α-position of the propanoic acid chain plays a critical role in determining the molecule's stereochemistry and biological activity. Replacing the α-methyl group with other alkyl, aryl, or functionalized groups can lead to significant changes in the compound's properties.

While direct modification of the α-methyl group of this compound is not extensively detailed, the synthesis of propanoic acid analogues with variations at the α-position is well-established. For example, 2-arylpropanoic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), can be synthesized through various methods, including the conversion of phenyl glyoxylates to 2-aryl-propionates. researchgate.net

The introduction of a cyclopropyl (B3062369) group at the α-position has also been explored. The synthesis of 3-(1-(ethoxycarbonyl)cyclopropyl)propanoic acid demonstrates the feasibility of incorporating cyclic structures at this position. bldpharm.com Such modifications can introduce conformational rigidity and alter the lipophilicity of the parent molecule. The synthesis of these cyclopropyl analogues can be achieved by reacting cyclopropanecarboxaldehyde (B31225) with an ester in the presence of a base. epo.org

Table 2: Examples of Variations at the α-Position

Compound Name Variation at α-Position Reference
2-Arylpropanoic acids Aryl group researchgate.net
3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid Cyclopropyl group bldpharm.com

Introduction of Additional Functional Groups (e.g., Amino, Oxo, Phenyl)

The introduction of additional functional groups onto the this compound scaffold can impart new chemical reactivity and biological activities.

Amino Group: The introduction of an amino group can enhance water solubility and provide a handle for further functionalization. The synthesis of (R)-2-Amino-3-[F-18]fluoro-2-methylpropanoic acid has been reported for use in medical imaging. nih.gov The synthesis of amino-functionalized propanoic acids can be achieved through various routes, including the reductive amination of a corresponding keto acid or the Hofmann rearrangement of an amide.

Oxo Group: The presence of an oxo (keto) group can influence the electronic properties and reactivity of the molecule. 3-Ethoxy-2-methyl-3-oxopropanoic acid, which contains an oxo group at the 3-position, is a commercially available compound. bldpharm.com The synthesis of such β-keto esters can be accomplished through the Claisen condensation of esters.

Phenyl Group: The incorporation of a phenyl group can increase the lipophilicity and introduce the potential for π-π stacking interactions. A series of (S)-2-ethoxy-3-phenylpropanoic acid derivatives have been synthesized and evaluated for their insulin-sensitizing activities. nih.gov These compounds are typically synthesized from phenylalaninol or other phenylalanine derivatives through multi-step sequences.

Mercapto Group: The introduction of a thiol group, often protected as an acetylthio group, is another important modification. 3-Acetylmercapto-2-methylpropanoic acid is a key intermediate in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor. bldpharm.com Its synthesis can be achieved by the reaction of methacrylic acid with thioacetic acid. bldpharm.com

Table 3: Examples of Introduced Functional Groups

Compound Name Introduced Functional Group Reference
(R)-2-Amino-3-fluoro-2-methylpropanoic acid Amino, Fluoro nih.gov
3-Ethoxy-2-methyl-3-oxopropanoic acid Oxo bldpharm.com
(S)-2-Ethoxy-3-phenylpropanoic acid Phenyl nih.gov
3-Acetylmercapto-2-methylpropanoic acid Acetylmercapto bldpharm.com

Synthesis of Complex Propanoic Acid Scaffolds

The this compound framework and its analogues are valuable building blocks for the construction of more complex molecular architectures with specific therapeutic or material science applications.

For example, α-alkoxy carboxylic acids have been incorporated into larger molecules to act as replacements for the thiazolidinedione moiety in hypoglycemic agents. Current time information in Bangalore, IN. The synthesis of these complex scaffolds often involves coupling the propanoic acid derivative to a larger aromatic or heterocyclic backbone through amide or ether linkages.

In another example, 2-methylpropanoic acid derivatives have been used in the synthesis of peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists. These complex molecules are designed to treat type 2 diabetes and often feature the propanoic acid moiety linked to a phenoxy group which is part of a larger, multi-ring system. epo.org The synthesis of such compounds typically involves the alkylation of a phenolic precursor with an ethyl 2-bromo-2-methylpropanoate (B8525525) followed by hydrolysis of the ester. bldpharm.com

The synthesis of complex propanoic acid scaffolds often requires careful planning of the synthetic route to ensure the correct stereochemistry and to avoid unwanted side reactions. The use of protecting groups and stereoselective reactions is often necessary to achieve the desired final product.

Comparative Studies of Reactivity and Structure-Activity Relationships among Analogues

Comparative studies of the reactivity and structure-activity relationships (SAR) of this compound analogues are crucial for understanding how structural modifications influence their properties and for the rational design of new compounds with improved characteristics.

One study systematically compared a series of α-thioether and α-alkoxy carboxylic acids for their ability to lower blood glucose levels. The results indicated that the ether series was generally more potent than the corresponding thioether series. Current time information in Bangalore, IN. This suggests that the nature of the heteroatom at the α-position has a significant impact on the biological activity.

In the development of hypolipidemic agents, the structure-activity relationships of phenoxyalkylcarboxylic acid derivatives have been investigated. These studies have shown that the nature and position of substituents on the phenoxy ring, as well as the length and branching of the alkylcarboxylic acid chain, are critical for activity. bldpharm.com

The stereochemistry at the α-carbon is also a key determinant of biological activity. For the nonracemizable alkoxy carboxylic acid series with hypoglycemic activity, the effect was found to be stereospecific, highlighting the importance of a well-defined three-dimensional structure for interaction with the biological target. Current time information in Bangalore, IN.

These comparative studies provide valuable insights into the molecular features required for a desired activity and guide the design of future generations of analogues with enhanced potency and selectivity.

Computational and Theoretical Studies of 3 Ethoxy 2 Methylpropanoic Acid

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and intrinsic properties of a compound. These calculations solve the Schrödinger equation for the molecule, typically using approximations like Density Functional Theory (DFT) or ab initio methods, to determine its electronic structure and energy.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like 3-Ethoxy-2-methylpropanoic acid, this process is extended to a conformational analysis, which explores the various spatial arrangements (conformers) that arise from rotation around its single bonds.

The key rotatable bonds in this compound are the C-C and C-O single bonds in its backbone and ethoxy group. A systematic or stochastic search of the potential energy surface would reveal multiple local energy minima, each corresponding to a stable conformer. The results of such an analysis would typically be presented in a table of relative energies, indicating the probability of finding the molecule in each conformation at a given temperature. The global minimum energy conformer represents the most stable and, therefore, the most populated structure. researchgate.net Advanced computational methods can yield highly accurate predictions of bond lengths, bond angles, and dihedral angles for each conformer.

Table 1: Illustrative Conformational Analysis Data for this compound This table is for illustrative purposes to show the expected output of a conformational analysis. Actual values require specific computational studies.

Conformer Method/Basis Set Relative Energy (kcal/mol) Boltzmann Population (%) at 298.15 K
Conformer 1 (Global Minimum) DFT/B3LYP/6-311++G(d,p) 0.00 75.3
Conformer 2 DFT/B3LYP/6-311++G(d,p) 0.85 18.1

Tautomers are structural isomers of a chemical compound that readily interconvert. tautomer.eu The most common form of tautomerism is prototropy, which involves the migration of a proton. mdpi.com For this compound, the carboxylic acid group presents a site for potential intramolecular proton transfer. Although the carboxylic acid tautomer is overwhelmingly stable, computational studies can explore the energy barrier for the transfer of the hydroxyl proton to the carbonyl oxygen, which would form a highly unstable carbonic acid-like tautomer.

Theoretical calculations would determine the transition state structure for this proton transfer and calculate the associated activation energy. ecust.edu.cnnih.gov Such studies have shown that while direct intramolecular proton transfer in carboxylic acids has a very high energy barrier in the gas phase, the presence of solvent molecules (like water) can significantly lower this barrier by forming a proton relay bridge. ecust.edu.cn Investigating these pathways provides fundamental understanding of the molecule's acidic behavior and potential reaction mechanisms. tautomer.eubeilstein-journals.org

Electronic Structure Analysis and Reactivity Prediction

Beyond determining structure, computational chemistry elucidates the electronic distribution within a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, correlating with nucleophilic and basic character. youtube.comlibretexts.org

The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, correlating with electrophilic and acidic character. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite electrons from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the oxygen atoms of the carboxyl group, while the LUMO would be associated with the π* antibonding orbital of the C=O bond.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table is for illustrative purposes. Actual values require specific computational studies.

Parameter Method/Basis Set Energy (eV)
E(HOMO) DFT/B3LYP/6-311++G(d,p) -6.8
E(LUMO) DFT/B3LYP/6-311++G(d,p) -0.5

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate different potential values:

Red/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. researchgate.netresearchgate.net

Blue : Regions of positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green : Regions of neutral or near-zero potential.

For this compound, an MEP map would show the most negative potential (red) around the carbonyl and hydroxyl oxygen atoms, confirming them as the primary sites for interaction with electrophiles and for hydrogen bonding. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group, identifying it as the site of proton donation. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electronic structure by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the classic Lewis structure concept. uni-muenchen.dewisc.edu

NBO analysis for this compound would provide detailed information on:

Natural Atomic Charges : A more robust calculation of partial atomic charges than other methods, revealing the charge distribution across the molecule. youtube.comq-chem.com

Hybridization : The specific spd composition of the atomic orbitals that form each bond and lone pair.

Spectroscopic Property Predictions

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are instrumental in interpreting experimental data and understanding the electronic and vibrational structure of the molecule. For this compound, density functional theory (DFT) is a commonly employed method for such predictions.

Theoretical Vibrational Frequencies (FT-IR, FT-Raman)

The vibrational modes of this compound can be calculated using DFT methods, typically with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. These calculations yield the theoretical infrared (IR) and Raman spectra, which correspond to the vibrational transitions within the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations.

The predicted spectra would exhibit characteristic vibrational bands corresponding to the different functional groups present in this compound. Key vibrational modes would include:

O-H stretch: A broad band in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong, sharp absorption in the FT-IR spectrum, expected around 1700-1760 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-O-C stretch: Asymmetric and symmetric stretching vibrations of the ether linkage, typically found in the 1050-1250 cm⁻¹ region.

C-H stretch: Vibrations of the methyl and methylene (B1212753) groups, appearing in the 2850-3000 cm⁻¹ region.

CH₂ and CH₃ bending: Deformations of the alkyl groups, expected in the 1350-1480 cm⁻¹ range.

The calculated Raman spectrum would complement the FT-IR data, with non-polar bonds often showing stronger Raman scattering. For instance, the C-C backbone and C-H stretching vibrations would be prominent.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Intensity (FT-IR)Expected Intensity (FT-Raman)
O-H stretch~3100Strong, BroadWeak
C-H stretch (aliphatic)~2950MediumStrong
C=O stretch~1735Very StrongMedium
CH₂/CH₃ bending~1460MediumMedium
C-O-C asymmetric stretch~1120StrongWeak

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are crucial for the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR spectra. The calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons in different chemical environments:

The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

The proton on the chiral carbon (C2) would be a multiplet due to coupling with the adjacent methyl and methylene protons.

The methylene protons of the ethoxy group would exhibit a quartet due to coupling with the terminal methyl protons.

The methyl protons of the ethoxy group would appear as a triplet.

The methyl protons at the C2 position would be a doublet, coupling with the single proton at C2.

The predicted ¹³C NMR spectrum would show separate resonances for each of the six carbon atoms in the molecule, with the carbonyl carbon appearing at the most downfield position (typically > 170 ppm). The chemical shifts of the other carbons would depend on their proximity to the electronegative oxygen atoms. acs.org

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH~11.5~175
CH (C2)~2.6~45
CH₃ (on C2)~1.2~15
OCH₂~3.6~68
CH₂CH₃~1.1~14
COO H--
OCH₂C H₃--

UV-Vis Absorption Spectrum Prediction

The prediction of the UV-Vis absorption spectrum is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.

For this compound, which lacks extensive chromophores, significant absorption is not expected in the visible region. The primary electronic transitions would likely be of the n → π* and π → π* type associated with the carbonyl group of the carboxylic acid. These transitions typically occur in the ultraviolet region, with a predicted λmax below 250 nm. Computational studies on similar molecules can help to contextualize these predictions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For this compound, potential thermal decomposition pathways can be explored. A related study on the decomposition of 2-alkoxypropionic acids suggests that intramolecular elimination reactions are plausible. nih.gov

A likely decomposition pathway for this compound could involve a pericyclic transition state leading to the formation of ethanol (B145695) and methylmalonic anhydride, which could further decompose. Alternatively, decarboxylation could occur, or ether cleavage might be initiated under certain conditions.

Computational studies would involve:

Mapping the Potential Energy Surface: Identifying all stable intermediates and transition states connecting them.

Calculating Activation Energies: Determining the energy barriers for each elementary step to identify the rate-determining step.

Analyzing Transition State Geometries: Understanding the bonding changes that occur during the reaction.

These calculations would likely be performed using DFT or higher-level ab initio methods to accurately model the electronic changes during bond breaking and formation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

A QSAR study for analogues of this compound would involve:

Data Set Compilation: Assembling a series of structurally related molecules with measured biological activity (e.g., enzyme inhibition, toxicity).

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) would be calculated.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates the descriptors with the observed activity. Studies on other carboxylic acids have successfully used this approach. nih.govfarmaciajournal.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For analogues of this compound, descriptors could include molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO and LUMO energies. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of compounds with desired properties. QSAR studies on aliphatic esters have shown that molecular space compressibility can be a useful descriptor for toxicity.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Ethoxy-2-methylpropanoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are vital for confirming its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Based on the structure of this compound, a number of distinct signals are anticipated. The protons of the ethoxy group are expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methyl group attached to the main propanoic acid chain would appear as a doublet, being split by the adjacent methine proton. The methine (CH) proton would, in turn, be split into a multiplet by the adjacent methyl and methylene protons. The methylene protons of the propanoic acid backbone adjacent to the ethoxy group would also exhibit a complex splitting pattern. The acidic proton of the carboxyl group often appears as a broad singlet. docbrown.infolibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For this compound, six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (around 170-185 ppm). docbrown.info The carbons of the ethoxy group and the carbons of the methyl-substituted propanoic acid backbone will each have unique chemical shifts. The chemical shift values are influenced by the electronegativity of the neighboring oxygen atoms. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)10.0 - 13.0 (broad s)175 - 185
Methine (CH)2.5 - 2.8 (m)40 - 50
Backbone Methylene (CH₂)3.5 - 3.8 (m)65 - 75
Ethoxy Methylene (OCH₂)3.4 - 3.6 (q)60 - 70
Backbone Methyl (CH₃)1.1 - 1.3 (d)15 - 20
Ethoxy Methyl (CH₃)1.1 - 1.3 (t)10 - 15

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. docbrown.info The C-O stretching vibrations of the ether linkage and the carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info C-H stretching vibrations from the alkyl groups are expected in the 2850-3000 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. The symmetric stretching of the C-C backbone and other non-polar bonds will likely give rise to strong signals in the Raman spectrum.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

Functional GroupVibrational ModeExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak or not observed
CarbonylC=O stretch1700-1725 (strong)1700-1725 (moderate)
Ether & Carboxylic AcidC-O stretch1000-1300 (strong)Moderate
AlkylC-H stretch2850-3000 (strong)2850-3000 (strong)

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. tutorchase.com For this compound (molar mass: 132.16 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z of 132. sigmaaldrich.com

Common fragmentation pathways for carboxylic acids involve the loss of the carboxyl group or parts of it. docbrown.infodocbrown.info Alpha-cleavage and McLafferty rearrangements are also common fragmentation patterns that can provide structural information.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/zPossible Fragment IonFragmentation Pathway
132[C₆H₁₂O₃]⁺Molecular Ion
87[M - COOH]⁺Loss of the carboxyl group
73[M - CH₂CH₃O]⁺Loss of the ethoxy group
45[COOH]⁺ or [C₂H₅O]⁺Carboxyl or ethoxy fragment

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach. pensoft.netpensoft.net

A typical HPLC system for the analysis of this compound would consist of a C18 column, which is a non-polar stationary phase. pensoft.netpensoft.net The mobile phase would likely be a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netbepls.com The pH of the mobile phase would be adjusted to ensure the carboxylic acid is in a consistent protonation state, which is crucial for reproducible retention times. Detection is often achieved using a UV detector set at a low wavelength (e.g., around 210-225 nm) where the carboxyl group exhibits some absorbance. pensoft.net

Table 4: Typical HPLC Parameters for the Analysis of this compound

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Methanol and water with a buffer (e.g., phosphate)
ElutionIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at ~210-225 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust analytical technique for the separation and quantification of volatile and thermally stable compounds. For a carboxylic acid like this compound, direct analysis by GC can sometimes be challenging due to its polarity and potential for thermal degradation. To overcome these issues, derivatization is a common and often necessary step. researchgate.netbiosynth.com This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ether, making it more amenable to GC analysis. researchgate.net

A widely used method is trimethylsilylation (TMS), where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the acidic proton of the carboxyl group with a TMS group. researchgate.net The resulting derivative is significantly more volatile and thermally stable.

The derivatized sample is then injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. The time it takes for the compound to travel through the column to the detector is known as the retention time, which is a characteristic identifier under a specific set of chromatographic conditions. researchgate.net

A mass spectrometer is frequently used as a detector (GC-MS), providing both quantitative data from the chromatographic peak area and qualitative structural information from the mass spectrum of the eluting compound. escholarship.org Analysis of the fragmentation pattern allows for unambiguous identification of the derivatized this compound.

Table 1: Illustrative GC Parameters for Analysis of a Derivatized Carboxylic Acid

ParameterExample ConditionPurpose
Derivatization Agent BSTFA with 1% TMCS in PyridineIncreases volatility and thermal stability. researchgate.net
Column Type Non-polar (e.g., DB-5ms)Separates compounds based on boiling point.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/minOptimizes separation of different components.
Carrier Gas HeliumInert mobile phase to carry the sample.
Detector Mass Spectrometer (MS)Provides identification and quantification. escholarship.org

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a stereogenic center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological or toxicological profiles, assessing the enantiomeric purity is critical. Chiral chromatography is the benchmark technique for this purpose. vulcanchem.comresearchgate.net

This method utilizes a chiral stationary phase (CSP), which is designed to interact differently with each enantiomer, leading to their separation. researchgate.net These CSPs can be based on various selectors, including polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, proteins, or synthetic polymers. researchgate.net The choice of CSP and the mobile phase (in either normal-phase or reversed-phase mode) is crucial for achieving successful enantioseparation.

During analysis, the racemic mixture is passed through the chiral column. One enantiomer forms a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer on the column than the other. This results in two separate peaks on the chromatogram, each corresponding to one enantiomer. The ratio of the areas of these two peaks is used to determine the enantiomeric excess (ee) or enantiomeric purity of the sample.

For instance, polysaccharide-based CSPs are widely applicable for the separation of a broad range of racemic compounds and are often the first choice in developing a new chiral separation method. researchgate.net

X-ray Diffraction for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org To analyze this compound using this method, it must first be obtained in a single-crystal form, which can sometimes be achieved through slow crystallization from a suitable solvent. Alternatively, a crystalline derivative can be synthesized for analysis.

In the experiment, a beam of monochromatic X-rays is directed at the crystal. The atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots with varying intensities. rsc.org By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the crystal and, from that, deduce the exact position of each atom.

The data obtained from a single-crystal XRD analysis provides a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles they form.

Conformation: The spatial arrangement of the atoms in the molecule.

Crystal packing: How the individual molecules are arranged relative to one another in the crystal lattice.

Absolute configuration: For chiral compounds, this can often be determined if a heavy atom is present.

Studies on structurally related compounds, such as metal complexes of carboxylates or polymers incorporating similar monomers, demonstrate the utility of XRD. rsc.orgresearchgate.net For example, analysis of a polymer containing a 3-(2-(isobutyryloxy)ethoxy)-2-methylpropanoic acid monomer revealed details about lamellar stacking within the material. researchgate.net A typical XRD analysis involves collecting data at a low temperature (e.g., 110 K) to minimize thermal vibrations of the atoms, leading to a more precise structural model. rsc.org

Analytical Method Development and Validation for Quality Control

The development and validation of analytical methods are essential for ensuring the quality, consistency, and reliability of this compound produced for any application. sysrevpharm.orgresearchgate.net This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu The goal is to create a robust procedure that is suitable for its intended purpose, whether for routine quality control, stability testing, or impurity profiling. sps.nhs.uk

The first step is method development , which involves selecting the appropriate analytical technique (e.g., HPLC, GC) and optimizing the various parameters to achieve the desired performance. lcms.cz This includes choosing the right column, mobile phase/carrier gas, temperature, and detector settings to ensure the target analyte is well-resolved from any impurities or degradation products. researchgate.netlcms.cz

Once a method is developed, it must be validated to prove its reliability. Validation involves a series of experiments to assess key performance characteristics: sysrevpharm.orgsps.nhs.uk

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 2: Typical Acceptance Criteria for a Validated Quality Control Method

Validation ParameterTypical Acceptance Criterion
Accuracy 98.0% - 102.0% recovery
Precision (RSD) ≤ 2.0%
Linearity (r²) ≥ 0.999
Specificity No interference at the retention time of the main peak
Robustness System suitability parameters met after minor changes

Biochemical and Biological Research Perspectives Mechanistic Focus

Interaction with Biological Macromolecules (Mechanism of Action)

The interaction of small molecules with biological macromolecules is the foundation of their physiological effects. For 3-Ethoxy-2-methylpropanoic acid, its structure suggests potential interactions with receptors and enzymes that recognize short-chain fatty acids, thereby initiating cellular responses.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in lipid and glucose homeostasis. nih.govmdpi.com Natural and synthetic lipophilic acids are known ligands for PPARs. nih.gov Given that this compound is a modified short-chain fatty acid, it is plausible that it could act as a ligand for PPARs. The binding of a ligand to a PPAR isoform typically leads to the regulation of genes involved in fatty acid metabolism. nih.govmdpi.com

Table 1: Overview of PPAR Isoforms and Their General Functions

PPAR IsoformPrimary Tissue ExpressionKey Physiological RolesPotential Ligands
PPARα (Alpha)Liver, Kidney, Heart, MuscleFatty acid catabolism, lowering triglyceride levels, anti-inflammatory effects. nih.govmdpi.comFatty acids, Fibrates
PPARγ (Gamma)Adipose Tissue, Colon, MacrophagesAdipogenesis, lipid storage, insulin (B600854) sensitization, glucose metabolism. nih.govmdpi.comFatty acids, Thiazolidinediones
PPARβ/δ (Beta/Delta)Ubiquitous (high in muscle, brain, adipose tissue)Fatty acid oxidation, cholesterol metabolism, energy balance. nih.govFatty acids, Synthetic agonists

Additionally, the transport of small molecules across cell membranes is often mediated by specific transporter proteins. Amino acid transporters, for instance, are responsible for moving amino acids and structurally similar compounds. Depending on its specific stereochemistry and charge distribution, this compound could potentially interact with certain classes of these transporters, influencing its cellular uptake and distribution.

By binding to receptors like PPARs, this compound could modulate various biochemical pathways. Activation of PPARs initiates a signaling cascade that alters gene expression. mdpi.com For example, propionic acid, a related short-chain fatty acid, is known to modulate gene expression epigenetically by inhibiting histone deacetylases (HDACs), which can affect processes like inflammation and apoptosis. biocrates.commdpi.com It has also been shown to influence the TLR4/NF-κB signaling pathway, which is critical in inflammatory responses. nih.gov

Furthermore, propionic acid can affect gene expression related to mitochondrial biogenesis and neuronal differentiation. nih.gov Should this compound engage similar targets, it could potentially influence a wide range of cellular functions, from metabolic regulation to stress responses. biorxiv.orgnih.govnih.gov

Studies of Involvement in Metabolic Pathways

The metabolic fate of this compound is central to understanding its biological activity. Its structure suggests it would enter the intermediary metabolism pathways related to propanoic acid.

While this compound is likely a synthetic compound, the biosynthesis of its parent molecule, propionic acid, is well-understood. It is primarily produced in nature by gut microbiota through the fermentation of dietary fibers. researchgate.net

The biodegradation of this compound would likely involve two key steps: cleavage of the ether bond and metabolism of the resulting propanoic acid backbone. The biodegradation of ethoxylate compounds often proceeds by the shortening of the ethoxy chain, followed by oxidation. researchgate.netnm.gov Similarly, ether-cleaving enzymes could hydrolyze the ethoxy group, yielding ethanol (B145695) and 2-methylpropanoic acid. The subsequent degradation would follow the pathways established for branched-chain fatty acids. Studies on other ether-containing compounds have identified various bacterial strains capable of cleaving ether bonds, often initiating degradation via oxidation and subsequent hydrolysis. nih.gov

Once metabolized to its core propanoic acid structure, the resulting propionyl-CoA would enter a well-defined metabolic pathway. wikipedia.org This pathway is crucial for the catabolism of odd-chain fatty acids and certain amino acids like valine, isoleucine, and methionine. usmlestrike.com

The metabolism of propionyl-CoA proceeds as follows:

Carboxylation: Propionyl-CoA is converted to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase, a reaction that requires biotin (B1667282) (vitamin B7) and ATP. usmlestrike.comwikipedia.orgnih.gov

Isomerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase. nih.gov

Rearrangement: Finally, L-methylmalonyl-CoA is rearranged to form succinyl-CoA by the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor. wikipedia.orgusmlestrike.com

Succinyl-CoA is an intermediate of the citric acid cycle (Krebs cycle) and can be used for energy production or gluconeogenesis. usmlestrike.comyoutube.com This pathway provides a route for the carbon atoms from propanoic acid derivatives to be integrated into central metabolism. nih.govnih.gov

Table 2: Key Steps in the Metabolism of Propionyl-CoA

StepSubstrateProductKey EnzymeRequired Cofactors
1Propionyl-CoAD-Methylmalonyl-CoAPropionyl-CoA carboxylase nih.govBiotin (Vitamin B7), ATP wikipedia.org
2D-Methylmalonyl-CoAL-Methylmalonyl-CoAMethylmalonyl-CoA epimerase nih.govNone
3L-Methylmalonyl-CoASuccinyl-CoAMethylmalonyl-CoA mutase usmlestrike.comVitamin B12 wikipedia.org

Application of Stable Isotope-Labeled this compound in Metabolic Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in vivo and in vitro. acs.orgbioscientifica.comnih.gov A version of this compound labeled with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), would be an invaluable tool for metabolic research. nih.govacs.org

By introducing the ¹³C-labeled compound into a biological system, researchers can use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the labeled carbon atoms as they are incorporated into downstream metabolites. acs.orgresearchgate.netnih.gov This approach, known as metabolic flux analysis, allows for the quantitative evaluation of pathway activity. vanderbilt.edubiorxiv.org

For example, administering ¹³C-labeled this compound could definitively answer several questions:

Does the compound enter cells and to what extent?

What is the primary route of its breakdown (e.g., ether cleavage)?

Are its carbon atoms incorporated into intermediates of the citric acid cycle, such as succinyl-CoA? physiology.org

Does it contribute to the synthesis of glucose (gluconeogenesis) or other fatty acids? nih.govnih.gov

This methodology provides a dynamic and quantitative picture of a compound's journey through metabolic networks, offering precise insights that are unattainable through other means. nih.govacs.org

In Vitro Mechanistic Studies of Biological Interactions

Currently, there is a lack of published research investigating the specific molecular mechanisms of this compound in controlled laboratory settings. As such, detailed findings from in vitro assays that would typically elucidate its biological interactions are not available. This includes, but is not limited to, studies on enzyme inhibition, receptor binding affinities, and other biochemical assays designed to characterize the compound's mode of action at a molecular level.

Consequently, no data tables summarizing such interactions can be provided at this time. The scientific community has yet to publish findings that would populate tables concerning parameters like:

Enzyme Inhibition: Data such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values against specific enzymes.

Receptor Binding: Metrics like K_d (dissociation constant), EC₅₀ (half-maximal effective concentration), or percent inhibition of ligand binding for various receptors.

Other Biochemical Assays: Results from studies examining effects on protein-protein interactions, nucleic acid binding, or other cellular signaling components.

Further research is required to determine if this compound possesses any significant biological activity and to understand the underlying mechanisms of such potential interactions.

Applications in Chemical Synthesis and Research Tools

Role as a Building Block in Complex Chemical Synthesis

In the field of organic chemistry, "building blocks" are relatively simple molecules that serve as starting materials for the synthesis of more complex structures. 3-Ethoxy-2-methylpropanoic acid is classified as a versatile building block and a small molecule scaffold. cymitquimica.com Its structure contains multiple reactive sites—the carboxylic acid group and the ether linkage—that chemists can exploit to construct larger, more intricate molecules.

The utility of similar functionalized propanoic acids is well-documented in the synthesis of complex targets. For instance, derivatives of 2-methylpropanoic acid are crucial intermediates in the multi-step synthesis of pharmaceuticals such as Bilastine, an antihistamine. google.com In these processes, the propanoic acid core is modified and linked to other molecular fragments to build the final active pharmaceutical ingredient.

Furthermore, research into novel amphiphiles—molecules with both hydrophilic and lipophilic properties—has utilized core structures like 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. beilstein-journals.org This related diol is esterified with long-chain fatty acids to create complex tail groups for drug delivery vehicles. beilstein-journals.org This demonstrates how a substituted propanoic acid framework can be systematically functionalized to generate libraries of compounds with diverse properties, a key strategy in materials science and drug discovery. The presence of the ethoxy group in this compound offers an alternative point of differentiation for creating such libraries.

Utilization as a Reagent in Organic Reactions

Beyond its role as a structural foundation, this compound can act as a reagent, a substance added to a system to cause a chemical reaction. The carboxylic acid functional group is the primary site of its reactivity. It can undergo a variety of classical organic reactions, including:

Esterification: Reacting with alcohols to form esters, which are often used as fragrances, flavors, and solvents.

Amidation: Reacting with amines to form amides, a fundamental linkage in peptides and many pharmaceuticals.

Acid Halide Formation: Conversion to a more reactive acyl halide, which can then be used in Friedel-Crafts acylations or other substitution reactions.

The broader family of carboxylic acids is frequently used as reagents in the synthesis of metal-organic frameworks and catalysts. For example, rhodium(II) carboxylate complexes, which are powerful catalysts in organic synthesis, are prepared by reacting a rhodium salt with carboxylic acids like pivalic acid (2,2-dimethylpropanoic acid). acs.org This suggests that this compound could similarly be employed to synthesize specialized catalysts, where its ethoxy group might modulate the catalyst's solubility and electronic properties.

Development as a Reference Standard in Analytical Chemistry and Quality Control

Analytical reference standards are highly purified compounds used to calibrate analytical instruments and validate testing methods, ensuring the accuracy and reliability of results. spectrumchemical.comaccustandard.com While this compound is not listed as a widely certified reference material, it serves as a reference compound in research and synthesis. For instance, related amino acid derivatives have been used as reference standards for developing analytical methods for amino acids. evitachem.com

In a quality control setting, a well-characterized sample of this compound is essential for:

Method Development: Establishing protocols for techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) to separate and identify the compound.

Reaction Monitoring: Tracking the consumption of the starting material or the formation of a product derived from it during a chemical synthesis.

Purity Assessment: Quantifying the purity of synthesized batches and identifying any by-products or impurities.

The mass spectrum of a molecule provides a unique fragmentation pattern, or fingerprint, that is crucial for its identification. docbrown.info A pure sample of this compound would be used to obtain a reference spectrum, which could then be compared against unknown samples for positive identification in a quality control workflow. docbrown.info

Applications in Industrial Research and Development

The applications of this compound in industrial research and development (R&D) are primarily linked to its role as a building block and the potential properties of its derivatives. The parent compound, 2-methylpropanoic acid (isobutyric acid), is used to manufacture esters for flavors and perfumes, as well as in the production of stabilizers, catalysts, and preservatives. haz-map.com

Industrial R&D programs may investigate this compound for similar purposes. The introduction of the ethoxy group can alter the molecule's properties, such as its odor profile, volatility, and solubility, potentially leading to novel flavor and fragrance ingredients.

Moreover, its function as a building block is highly relevant to the pharmaceutical and biotechnology industries. R&D in drug discovery involves synthesizing and screening large numbers of novel compounds for biological activity. As an intermediate, this compound can be incorporated into new chemical entities. google.com Its structure is also related to that of advanced research tools, such as positron emission tomography (PET) imaging agents developed for visualizing specific biological processes like amino acid transport in tumors. nih.gov This highlights its potential use in the R&D of next-generation medical diagnostics.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of sustainable and efficient methods for the synthesis of 3-Ethoxy-2-methylpropanoic acid and its derivatives is a key area for future research. Current synthetic strategies, while effective, may rely on traditional chemical processes that can be improved upon by incorporating principles of green chemistry.

One promising direction is the exploration of biocatalytic routes . Enzymes, with their high specificity and mild reaction conditions, offer an environmentally benign alternative to conventional catalysts. The use of lipases or esterases for the stereoselective synthesis of chiral 2-methylpropanoic acid derivatives has been demonstrated for other compounds and could be adapted for this compound. This approach would not only be more sustainable but could also provide access to enantiomerically pure forms of the molecule, which is crucial for pharmacological studies.

Another avenue lies in the development of catalytic methods that utilize renewable feedstocks . For instance, processes that can convert biomass-derived platform chemicals into the propanoic acid backbone would represent a significant advancement in green synthesis. Research into catalytic systems, such as heterogeneous catalysts, that can be easily recovered and reused would further enhance the sustainability of the synthesis.

Green Chemistry ApproachPotential Application to this compound Synthesis
Biocatalysis Use of enzymes (e.g., lipases, esterases) for stereoselective synthesis.
Renewable Feedstocks Development of catalytic routes from biomass-derived platform chemicals.
Catalyst Development Design of recoverable and reusable heterogeneous catalysts.
Process Intensification Exploration of one-pot reactions and tandem catalysis.
Green Solvents Utilization of water, supercritical fluids, or ionic liquids.

Discovery of Undiscovered Chemical Reactivity and Transformations

While the fundamental reactivity of the carboxylic acid group is well-established, the interplay of the ethoxy and methyl substituents in this compound may give rise to novel and undiscovered chemical transformations. A systematic exploration of its reactivity profile could unveil new synthetic utilities and applications.

Future research should focus on reactions that are influenced by the electronic and steric effects of the substituents. For instance, the reactivity of the α-carbon could be explored in greater detail. While enolate formation is a known reaction for carboxylic acids, the specific conditions and outcomes for this compound could lead to the synthesis of novel functionalized derivatives. nih.gov

The potential for intramolecular reactions is another area of interest. Depending on the reaction conditions, the ethoxy group could potentially participate in cyclization reactions, leading to the formation of lactones or other heterocyclic structures. Investigating the molecule's behavior under various catalytic systems, including transition metal catalysis, could uncover unique transformations.

Furthermore, exploring its decarboxylation behavior under different conditions could be insightful. While decarboxylation is a general reaction of carboxylic acids, the presence of the α-methyl group and β-ethoxy group might influence the reaction pathway and the stability of any intermediates formed. nih.govoup.com Similarly, a detailed study of its oxidation and reduction chemistry could reveal selective transformations at the carboxylic acid group or other parts of the molecule. For example, controlled reduction could potentially yield the corresponding alcohol, 3-ethoxy-2-methylpropan-1-ol, a potentially useful synthetic intermediate.

Reaction TypePotential for Novelty with this compound
α-Carbon Functionalization Exploring unique stereoselective reactions due to the chiral center.
Intramolecular Reactions Potential for ethoxy group participation in cyclization reactions.
Transition Metal Catalysis Uncovering novel C-H activation or cross-coupling reactions.
Decarboxylation Studies Investigating the influence of substituents on reaction mechanisms.
Selective Oxidation/Reduction Developing methods for selective transformation of the functional groups.

Advanced Computational Modeling for Predictive Research and Design

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at the molecular level, thereby guiding experimental research and accelerating the discovery process.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. DFT calculations can provide insights into reaction mechanisms, such as the decarboxylation pathway of propanoic acid on catalyst surfaces, by determining the energetics of transition states and intermediates. sigmaaldrich.comaimspress.com This understanding can aid in the design of more efficient catalysts and reaction conditions. Furthermore, DFT can be used to predict spectroscopic data (e.g., NMR, IR spectra), which is invaluable for the characterization of the compound and its derivatives.

Molecular Dynamics (MD) simulations can be utilized to study the conformational landscape and dynamics of this compound in different environments, such as in solution or interacting with biological macromolecules. nih.govnih.govnajah.edu Understanding the preferred conformations and the flexibility of the molecule is crucial for predicting its binding affinity to potential biological targets. MD simulations can also be used to model the self-assembly of derivatives, which could be relevant for materials science applications.

Quantitative Structure-Activity Relationship (QSAR) and in silico design studies can be employed to predict the biological activity and pharmacokinetic properties of novel derivatives of this compound. oup.comnih.gov By building computational models based on the structures and activities of a series of related compounds, it is possible to identify key molecular features that contribute to a desired biological effect. This predictive capability can guide the synthesis of new derivatives with improved potency and selectivity.

Computational MethodApplication to this compound Research
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of spectroscopic properties.
Molecular Dynamics (MD) Analysis of conformational preferences, study of interactions with biological targets.
QSAR/In Silico Design Prediction of biological activity, design of novel derivatives with enhanced properties.

Integrated Approaches to Biochemical Mechanism Elucidation

To fully understand the potential biological effects of this compound, an integrated approach that combines chemical biology, proteomics, and metabolomics will be essential. This multi-faceted strategy can help to identify its molecular targets and elucidate the biochemical pathways it modulates.

A key step in this process is the development of chemical biology tools derived from this compound. For instance, the synthesis of photoaffinity probes by incorporating a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne or biotin) would allow for the covalent labeling of interacting proteins upon UV irradiation. nih.gov Similarly, activity-based probes could be designed to target specific enzyme classes that might interact with the compound.

Once these probes are developed, they can be used in chemical proteomics experiments to identify the protein targets of this compound in complex biological systems, such as cell lysates or even in living cells. nih.govnih.gov Mass spectrometry-based proteomics can then be used to identify the labeled proteins, providing direct evidence of molecular interactions.

In parallel, metabolomics studies can be conducted to assess the global impact of this compound on cellular metabolism. By comparing the metabolic profiles of treated and untreated cells or organisms, it is possible to identify metabolic pathways that are significantly perturbed by the compound. This information can provide valuable clues about its mechanism of action.

By integrating the data from chemical proteomics (target identification) and metabolomics (pathway analysis), a comprehensive picture of the biochemical mechanism of this compound can be constructed. This integrated approach moves beyond simple in vitro assays and provides a systems-level understanding of the compound's biological effects.

Integrated ApproachApplication to this compound
Chemical Biology Probes Design and synthesis of photoaffinity and activity-based probes.
Chemical Proteomics Identification of direct protein targets in complex biological systems.
Metabolomics Analysis of global metabolic changes induced by the compound.
Systems Biology Integration Combining proteomics and metabolomics data to elucidate biochemical pathways.

Development of Novel Derivatives with Enhanced Specificity for Molecular Targets

Building upon the knowledge gained from mechanistic studies, a significant future opportunity lies in the rational design and synthesis of novel derivatives of this compound with enhanced specificity and potency for identified molecular targets.

The core structure of this compound provides a versatile scaffold for chemical modification. The carboxylic acid, ethoxy group, and the carbon backbone all represent points for derivatization. For example, the carboxylic acid can be converted to a variety of functional groups, such as esters, amides, or sulfonamides, to modulate the compound's physicochemical properties and its interactions with a target protein. The ethoxy group can be replaced with other alkoxy groups or functionalized to introduce new interaction points.

Structure-Activity Relationship (SAR) studies will be crucial in this phase. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, it will be possible to identify the key structural features required for potent and selective target engagement. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

The ultimate goal is to develop derivatives that not only have high affinity for their intended target but also exhibit favorable pharmacokinetic and pharmacodynamic properties. This includes optimizing for factors such as solubility, metabolic stability, and cell permeability. The development of such optimized derivatives could pave the way for new therapeutic agents with novel mechanisms of action.

Derivatization StrategyPotential for Enhanced Specificity
Carboxylic Acid Modification Conversion to esters, amides, etc., to alter binding and physicochemical properties.
Alkoxy Group Variation Introduction of different alkoxy groups to probe the binding pocket.
Backbone Functionalization Introduction of substituents on the carbon backbone to create new interactions.
SAR-Guided Design Systematic modification based on biological activity data to optimize potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Ethoxy-2-methylpropanoic acid with high yield and purity?

  • Methodological Answer : Optimize esterification or alkylation reactions using ethoxy and methyl precursors. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) can enhance purity. Monitor reaction progress with thin-layer chromatography (TLC) and confirm structure via 1^1H/13^13C NMR and FT-IR spectroscopy. Adjust reaction time and temperature to minimize byproducts like unreacted starting materials or over-alkylated derivatives .

Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for quantification in environmental or biological samples. For structural confirmation, employ high-resolution NMR (e.g., 1^1H, 13^13C, DEPT-135) to resolve ethoxy (-OCH2_2CH3_3) and methyl (-CH(CH3_3) signals. Coupled gas chromatography (GC-MS) can analyze volatile derivatives (e.g., methyl esters). Cross-validate results with elemental analysis to verify molecular formula .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS every 24 hours. Use Arrhenius plots to predict shelf-life under standard conditions. Note that acidic conditions may hydrolyze the ethoxy group, while alkaline conditions could decarboxylate the propanoic acid moiety .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction pathways?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction energetics. Simulate nucleophilic attack at the carbonyl group or ethoxy substitution. Compare with experimental kinetic data to validate predictions. Software like Gaussian or ORCA can visualize molecular orbitals and electrostatic potential maps .

Q. What strategies resolve contradictions in reported environmental persistence data for this compound?

  • Methodological Answer : Replicate studies under standardized OECD guidelines (e.g., OECD 301 for biodegradation). Control variables like microbial activity, UV exposure, and redox conditions. Use isotopically labeled 13^{13}C-3-Ethoxy-2-methylpropanoic acid to track mineralization rates via mass spectrometry. Discrepancies may arise from matrix effects (e.g., soil vs. water) or analytical detection limits .

Q. How can enzymatic interactions of this compound be studied in mammalian metabolic pathways?

  • Methodological Answer : Use in vitro assays with liver microsomes or recombinant enzymes (e.g., cytochrome P450 isoforms) to identify metabolites. Apply kinetic modeling (Michaelis-Menten) to determine KmK_m and VmaxV_{max}. For in vivo studies, administer 14^{14}C-labeled compound to rodents and analyze urine/metabolites via radio-HPLC. Compare results with structurally similar compounds (e.g., 3-methoxy derivatives) to infer metabolic resistance from the ethoxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.